molecular formula C19H32O2 B12783191 6,9,12-Octadecatrienoic acid, methyl ester CAS No. 132029-21-1

6,9,12-Octadecatrienoic acid, methyl ester

Cat. No.: B12783191
CAS No.: 132029-21-1
M. Wt: 292.5 g/mol
InChI Key: JFRWATCOFCPIBM-SPOHZTNBSA-N
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Description

6,9,12-Octadecatrienoic acid, methyl ester, also known as methyl γ-linolenate, is a fatty acid methyl ester derived from γ-linolenic acid. It is a polyunsaturated fatty acid with three double bonds located at the 6th, 9th, and 12th carbon atoms. This compound is commonly found in plant oils and is known for its potential health benefits and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,9,12-Octadecatrienoic acid, methyl ester can be synthesized through the esterification of γ-linolenic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of γ-linolenic acid from plant sources, followed by its esterification. The process may include steps such as solvent extraction, purification, and distillation to obtain the desired purity and concentration of the methyl ester .

Chemical Reactions Analysis

Types of Reactions

6,9,12-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Hydroperoxides, epoxides

    Reduction: Saturated fatty acid methyl ester

    Substitution: Various substituted esters depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6,9,12-Octadecatrienoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses. The compound’s antioxidant properties help protect cells from oxidative damage .

Properties

CAS No.

132029-21-1

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl (6E,9E,12E)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+

InChI Key

JFRWATCOFCPIBM-SPOHZTNBSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC

Origin of Product

United States

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